2-Methacryloyloxyethyl phosphorylcholine

概要

説明

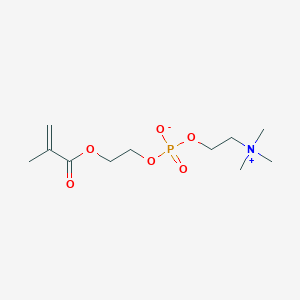

2-Methacryloyloxyethyl phosphorylcholine is a zwitterionic phosphorylcholine group-containing methacrylate monomer. It is designed to mimic the phospholipid polar groups found in cell membranes . This compound is known for its excellent resistance to nonspecific protein adsorption, cell adhesion, and blood coagulation . These properties make it highly valuable in various biomedical applications, particularly in the development of biocompatible surfaces and interfaces .

作用機序

Target of Action

2-Methacryloyloxyethyl phosphorylcholine (MPC) is a zwitterionic phosphorylcholine group-containing methacrylate monomer . It is designed to mimic the phospholipid polar groups contained within cell membranes . Therefore, its primary targets are the cell membranes themselves .

Mode of Action

MPC polymers are synthetic phospholipid polymers with zwitterionic phosphorylcholine (PC) head groups . These polymers can form cell-membrane-like structures on various material surfaces . This special surface structure has a unique capacity to prevent nonspecific protein adsorption (NPA), and thus biofouling by the adsorption of biomolecules, cells, and other biological entities .

Biochemical Pathways

The biochemical pathways affected by MPC are primarily related to protein adsorption and cell adhesion . By preventing nonspecific protein adsorption, MPC polymers can inhibit the initial steps of many biochemical pathways that would otherwise be triggered by the adsorption of proteins and other biomolecules .

Pharmacokinetics

Given its use in the construction of biocompatible surfaces and interfaces , it is likely that these properties would be highly dependent on the specific application and environment.

Result of Action

The primary result of MPC’s action is the prevention of nonspecific protein adsorption . This leads to a reduction in biofouling, which is the unwanted accumulation of biological material on a surface . This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance .

Action Environment

The action of MPC is influenced by environmental factors such as temperature, pH, and the presence of other biological entities . Mpc polymers have shown an outstanding ability to prevent nonspecific protein adsorption in a wide range of environments, making them versatile materials for various applications .

生化学分析

Biochemical Properties

2-Methacryloyloxyethyl phosphorylcholine polymers are synthetic phospholipid polymers with zwitterionic phosphorylcholine head groups . These polymers can form cell-membrane-like structures on various material surfaces . This special surface structure has a unique capacity to prevent nonspecific protein adsorption (NPA), and thus biofouling by the adsorption of biomolecules, cells, and other biological entities .

Cellular Effects

This compound has bioinert properties due to the presence of a zwitterionic phosphorylcholine (PC) group in the side chain . It has excellent resistance to cell adhesion, blood coagulation, and non-specific protein adsorption . This property is useful in applications involving biological entities (e.g., proteins, other biomolecules, cells), biological samples (e.g., tear, saliva), contact with plasma and whole blood, and implantation in the body or other biological environments .

Molecular Mechanism

The molecular mechanism of this compound is primarily based on its ability to form cell-membrane-like structures on various material surfaces . This unique surface structure prevents nonspecific protein adsorption (NPA), and thus biofouling by the adsorption of biomolecules, cells, and other biological entities .

Temporal Effects in Laboratory Settings

It is known that the compound’s unique surface structure, which mimics cell membranes, can prevent nonspecific protein adsorption over extended periods .

準備方法

Synthetic Routes and Reaction Conditions

2-Methacryloyloxyethyl phosphorylcholine is synthesized through a series of polymerization techniques. The primary method involves the free radical polymerization of methacrylate monomers in the presence of a phosphorylcholine group . The reaction typically occurs in an aqueous medium, and various crosslinkers can be used to achieve the desired polymer network structures . The polymerization process can be controlled to produce hydrogels, coatings, or other polymeric forms .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization reactors. The process is optimized to ensure high yield and purity of the final product. The use of inhibitors such as 4-methylphenol is common to prevent premature polymerization during storage and handling . The final product is often purified through filtration and drying processes to remove any unreacted monomers and by-products .

化学反応の分析

Types of Reactions

2-Methacryloyloxyethyl phosphorylcholine primarily undergoes polymerization reactions. It can also participate in copolymerization with other monomers to form various copolymers . The compound is relatively stable and does not readily undergo oxidation or reduction reactions under normal conditions .

Common Reagents and Conditions

The polymerization of this compound typically requires initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide . The reaction conditions often involve temperatures ranging from 50°C to 80°C and can be conducted in aqueous or organic solvents .

Major Products Formed

The primary products formed from the polymerization of this compound are hydrogels, coatings, and other polymeric materials. These products exhibit excellent biocompatibility and are used in various biomedical applications .

科学的研究の応用

Chemical Applications

MPC is primarily utilized as a monomer in the synthesis of advanced materials. Its ability to form fully zwitterionic polymer networks is crucial for developing materials with specific functionalities.

- Polymer Synthesis : MPC can be polymerized through radical polymerization techniques, yielding polymers that exhibit enhanced hydrophilicity and biocompatibility. These polymers are instrumental in creating coatings that prevent nonspecific protein adsorption, making them suitable for various applications in biosensors and bioprobes.

Biological Applications

In biological contexts, MPC is used to create surfaces that minimize protein adsorption and enhance cell compatibility.

- Biocompatible Surfaces : MPC-modified surfaces are effective in reducing biofouling on medical devices. This property is particularly valuable in applications such as vascular grafts and stents, where minimizing thrombogenicity is critical .

- Tissue Engineering : The compound's ability to inhibit platelet adhesion and activation makes it an attractive candidate for tissue engineering scaffolds. Studies have shown that MPC-coated surfaces lead to improved tissue integration and reduced inflammatory responses .

Medical Applications

MPC's unique properties make it a vital component in the medical field, particularly for developing devices that require biocompatibility.

- Medical Device Coatings : The synthesis of polymer coatings using MPC is employed to prevent blood clotting on devices such as catheters and stents. These coatings significantly reduce the risk of thrombosis and improve the overall performance of medical implants .

- Drug Delivery Systems : MPC polymers are also being explored for their potential in drug delivery applications. Their hydrophilic nature allows for the formation of micelles that can encapsulate therapeutic agents, enhancing their solubility and bioavailability .

Industrial Applications

In industry, MPC is utilized for producing hydrogels and other materials with specific performance characteristics.

- Hydrogels : MPC-based hydrogels are employed in contact lenses and wound dressings due to their excellent moisture retention and biocompatibility. These materials provide a favorable environment for cell growth while preventing infection .

- Surface Modifications : The compound is also used in surface modifications of various industrial products to enhance their antifouling properties, thereby extending their lifespan and functionality .

Case Study 1: Polymer Coatings on Medical Devices

A study demonstrated the effectiveness of MPC-based coatings on catheters, showing a significant reduction in platelet adhesion compared to uncoated devices. This research highlighted the potential of MPC to enhance the safety and efficacy of intravascular devices by minimizing thrombus formation.

Case Study 2: Drug Delivery Systems

Research into MPC-containing micelles revealed their capability to improve the delivery of poorly soluble drugs. The study indicated that these micelles could enhance drug solubility by forming stable aqueous dispersions, leading to better therapeutic outcomes in vivo.

類似化合物との比較

2-Methacryloyloxyethyl phosphorylcholine is unique due to its zwitterionic phosphorylcholine group, which mimics the phospholipid polar groups in cell membranes . Similar compounds include:

2-Acryloyloxyethyl phosphorylcholine: An acrylic monomer with similar properties but different polymerization behavior.

Sulfobetaine methacrylate: Another zwitterionic monomer used for similar applications but with different chemical structures and properties.

Carboxybetaine methacrylate: A zwitterionic monomer with carboxyl groups, used for similar purposes but with distinct reactivity and properties.

These compounds share some similarities with this compound but differ in their specific chemical structures and polymerization behaviors, making each suitable for different applications.

生物活性

2-Methacryloyloxyethyl phosphorylcholine (MPC) is a zwitterionic monomer that has garnered significant attention in biomedical applications due to its unique biological properties. Its structure mimics phospholipids, which are fundamental components of cell membranes, leading to various advantageous interactions in biological systems. This article delves into the biological activity of MPC, focusing on its antibacterial properties, protein-repellent characteristics, and its potential in drug delivery systems.

Chemical Structure and Properties

MPC is characterized by a phosphorylcholine group attached to a polymerizable methacrylate group. This structure imparts high hydrophilicity and biocompatibility, making it suitable for various biomedical applications. The zwitterionic nature of MPC provides resistance to nonspecific protein adsorption and cellular adhesion, which is critical in developing materials for implants and drug delivery systems .

Antibacterial Activity

MPC exhibits notable antibacterial properties, making it a valuable component in coatings for medical devices. Studies have shown that MPC coatings significantly reduce bacterial colonization on surfaces. For instance, when applied to metal plates, MPC coatings demonstrated a reduction in viable bacterial counts from 7.6 × 10³ in control groups to as low as 0.6 with MPC treatment, indicating a substantial antibacterial effect . This property is particularly beneficial in preventing infections associated with medical implants.

Protein-Releasing Characteristics

One of the hallmark features of MPC is its ability to repel proteins effectively. This characteristic is crucial for applications where minimizing protein adsorption is desired, such as in blood-contacting devices. The hydration layer formed around the MPC polymer creates a barrier that prevents protein adhesion, thereby reducing the risk of thrombosis and other complications associated with biomaterials .

Drug Delivery Applications

MPC's biocompatibility and ability to facilitate cellular interactions have led to its use in drug delivery systems. Research has demonstrated that poly(this compound) (PMPC) can enhance the delivery of therapeutic agents across the blood-brain barrier (BBB). A study showed that PMPC-modified nanocapsules could maintain the functionality of encapsulated antibodies while improving their delivery efficiency to brain tissues . The incorporation of targeting moieties further enhances the specificity of these drug delivery systems.

Case Studies and Research Findings

Several studies highlight the diverse applications and effectiveness of MPC:

- Antimicrobial Coatings : In a comparative study involving orthodontic bonding agents mixed with MPC, it was found that increasing concentrations of MPC led to improved antibacterial activity, although mechanical properties were compromised at higher concentrations .

- Nanocarrier Stability : Research on polyelectrolyte complex micelles revealed that PMPC-based carriers exhibited superior stability and resistance to dissolution compared to other polymer systems when exposed to physiological conditions .

- Hydrogel Applications : MPC has been utilized in soft contact lens materials due to its ability to prevent protein adsorption while maintaining high water content, which enhances comfort and performance .

Summary Table: Biological Activities of MPC

| Property | Description | Research Findings |

|---|---|---|

| Antibacterial Activity | Reduces bacterial colonization on surfaces | Viable counts reduced from 7.6 × 10³ to 0.6 |

| Protein Resistance | Minimizes nonspecific protein adsorption | Effective barrier against thrombosis |

| Drug Delivery Efficiency | Enhances delivery across the blood-brain barrier | Improved brain delivery of therapeutic antibodies |

| Hydrogel Performance | High water retention without protein adhesion | Used in soft contact lens materials |

特性

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22NO6P/c1-10(2)11(13)16-8-9-18-19(14,15)17-7-6-12(3,4)5/h1,6-9H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZRUEAFVQITHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67881-99-6 | |

| Record name | Poly(MPC) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67881-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20936115 | |

| Record name | 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67881-98-5 | |

| Record name | 2-Methacryloyloxyethyl phosphorylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67881-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methacryloyloxyethyl phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067881985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methacryloyloxyethyl)-2'-((trimethylammonium)ethyl)phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHACRYLOYLOXYETHYL PHOSPHORYLCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59RU860S8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。